5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with chlorine atoms attached to the 5th and 3rd positions of the triazole and pyridine rings, respectively. The molecular formula of this compound is C7H5Cl2N3, and it has a molecular weight of 202.04 g/mol .
Mechanism of Action
Target of Action
The primary target of 5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis or programmed cell death
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation, particularly in cancer cells . It has shown cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound induces cell cycle arrest and potentially apoptosis, leading to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 5-chloro-1H-[1,2,4]triazole with 3-chloromethylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group at the 3rd position can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the nature of the nucleophile or the specific reaction conditions .
Scientific Research Applications
5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- 5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-c]pyridine
- 5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-d]pyrimidine
Uniqueness
5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the chlorine atoms and the triazole-pyridine fusion contributes to its reactivity and potential biological activities .
Properties
IUPAC Name |
5-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c8-4-7-11-10-6-3-1-2-5(9)12(6)7/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLUZCQITBRFGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)Cl)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314916 | |
Record name | 6R-0074 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66999-62-0 | |
Record name | NSC289805 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6R-0074 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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